2-Fluoro-3-methylmandelic acid
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Description
Synthesis Analysis
The synthesis of fluorinated compounds can be achieved through various chemical and biocatalytic methods. Biocatalytic synthesis is particularly notable for its environmental and safety advantages. For instance, the synthesis of 2-fluoro-3-hydroxypropionic acid, a related fluorinated compound, demonstrates the potential for using engineered E. coli to incorporate fluorine into organic molecules. This method achieved a concentration of 50.0 mg/L of the target compound through whole-cell transformation, illustrating the feasibility of synthesizing fluorinated compounds via biocatalysis (Wei Liu et al., 2022).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is critically influenced by the presence of fluorine. Fluorine's high electronegativity and small size allow it to significantly affect the physical and chemical properties of the molecules it is part of. For instance, fluorine can enhance the stability and reactivity of adjacent functional groups, a principle that can be applied to the design and synthesis of various fluorinated compounds, including 2-fluoro-3-methylmandelic acid.
Chemical Reactions and Properties
Fluorinated compounds participate in a range of chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The synthesis and properties of compounds like 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid highlight the versatility of fluorinated molecules in chemical synthesis and their potential utility in developing new materials and pharmaceuticals (P. Barili et al., 2001).
Scientific Research Applications
Biocatalytic Synthesis and Molecular Functions
2-Fluoro-3-methylmandelic acid has been explored in the context of biocatalytic synthesis, where it serves as a key intermediate. For example, Wei Liu and colleagues (2022) investigated the biosynthetic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using E. coli, which can further be used to synthesize other fluorides like poly (2-fluoro-3-hydroxypropionic acid) (FP3HP). This process is significant due to its environmental and safety advantages over chemical methods (Liu et al., 2022).
Chemical Synthesis and Modifications
The compound is also involved in the synthesis of various complex molecules. Planchenault et al. (1993) conducted a study on oxidative coupling in a fluoro acid medium, which plays a crucial role in synthesizing non-phenolic oxidative coupling of lignan and alkaloid precursors (Planchenault, Dhal, & Robin, 1993).
Applications in Fluorescent Tracers and Chemosensors
2-Fluoro-3-methylmandelic acid derivatives have applications in fluorescent tracers and chemosensors. Schmued and Hopkins (2000) discussed the use of Fluoro-Jade, a fluorescein derivative, for detecting neuronal degeneration induced by neurotoxicants (Schmued & Hopkins, 2000). Additionally, Roy (2021) highlighted the use of 4-Methyl-2,6-diformylphenol, a compound related to 2-fluoro-3-methylmandelic acid, in developing chemosensors for various analytes (Roy, 2021).
Incorporation into Cellular Proteins
Research by Klein et al. (1977) demonstrated that mammalian cells could incorporate 2-fluoro-L-histidine, a related compound, into newly synthesized proteins, indicating the biochemical adaptability of these compounds in cellular processes (Klein, Weller, Kirk, & Hartley, 1977).
properties
IUPAC Name |
2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUYXNOUZOFSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214372-73-2 |
Source
|
Record name | 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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